molecular formula C17H14O5 B8049602 (3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

Cat. No.: B8049602
M. Wt: 298.29 g/mol
InChI Key: XHSDUVBUZOUAOQ-IMBONUEFSA-N
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Description

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one is a useful research compound. Its molecular formula is C17H14O5 and its molecular weight is 298.29 g/mol. The purity is usually 95%.
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Biological Activity

The compound (3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one belongs to a class of indeno[1,2-b]furan derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

 3E 3aR 8bS 3 2S 4 methyl 5 oxo 2H furan 2 yl oxymethylidene 4 8b dihydro 3aH indeno 1 2 b furan 2 one\text{ 3E 3aR 8bS 3 2S 4 methyl 5 oxo 2H furan 2 yl oxymethylidene 4 8b dihydro 3aH indeno 1 2 b furan 2 one}

This structure features a complex arrangement of fused rings and functional groups that influence its biological activity.

1. Inhibition of Protein Kinases

Research indicates that derivatives of indeno[1,2-b]furan compounds exhibit significant inhibition of protein kinases, particularly human protein kinase CK2. The pharmacophore model developed for these compounds suggests a strong correlation between structural features and inhibitory potency. For instance, various indeno[1,2-b]indoles were tested for their IC50 values against CK2, demonstrating a range of inhibitory activities:

CompoundIC50 (µM)
Compound A0.025
Compound B0.17
Compound C0.36
Compound D>10

These findings highlight the potential of this compound as a selective CK2 inhibitor .

2. Anticancer Properties

Indeno[1,2-b]furan derivatives have been studied for their anticancer properties. In vitro studies reveal that these compounds can reduce cell viability in various cancer cell lines by more than 60% at concentrations around 10 µM. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .

3. Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have identified several bioactive metabolites derived from indeno[1,2-b]furan structures that exhibit significant antibacterial and antifungal properties .

Case Study 1: CK2 Inhibition

A study conducted by Alchab et al. utilized a set of 50 indeno[1,2-b]indoles to establish a pharmacophore model for CK2 inhibition. The model successfully predicted the activity of several compounds based on their structural characteristics and led to the identification of new potential inhibitors .

Case Study 2: Anticancer Efficacy

In another investigation, researchers synthesized various derivatives of indeno[1,2-b]furan and assessed their anticancer efficacy in human breast cancer cell lines. The results indicated that certain derivatives significantly inhibited tumor growth and induced apoptotic pathways .

Properties

IUPAC Name

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHSDUVBUZOUAOQ-IMBONUEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76974-79-3
Record name GR 24
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 2
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 3
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 4
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 5
Reactant of Route 5
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one
Reactant of Route 6
(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one

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